N,N'-Diphenylphosphoric triamide
Description
Properties
CAS No. |
91568-33-1 |
|---|---|
Molecular Formula |
C12H14N3OP |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
N-[amino(anilino)phosphoryl]aniline |
InChI |
InChI=1S/C12H14N3OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H4,13,14,15,16) |
InChI Key |
MGBGAIFTONXTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphoryl Chloride Route: One common method involves the reaction of phosphoryl chloride with aniline in the presence of a base such as triethylamine.
Alternative Methods: Other synthetic strategies include using phosphorus halides, phosphates, or azides as substrates.
Industrial Production Methods: While specific industrial production methods for N,N’-Diphenylphosphoric triamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for yield optimization and safety considerations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N’-Diphenylphosphoric triamide can undergo substitution reactions where the phenyl groups can be replaced by other substituents under suitable conditions.
Hydrogen Bonding: This compound is known for its ability to form strong hydrogen bonds, particularly with anions, due to the presence of aryl N-H groups.
Common Reagents and Conditions:
Major Products:
- The major products of these reactions depend on the specific substituents and reaction conditions used. For example, substitution reactions can yield various derivatives of N,N’-Diphenylphosphoric triamide .
Scientific Research Applications
Chemistry:
Anion Recognition: N,N’-Diphenylphosphoric triamide has been studied for its ability to recognize and bind anions through hydrogen bonding.
Biology and Medicine:
Urease Inhibition: Similar compounds like N-(n-butyl) thiophosphoric triamide are used as urease inhibitors to reduce ammonia volatilization in agricultural applications.
Industry:
Mechanism of Action
Hydrogen Bonding:
- The primary mechanism by which N,N’-Diphenylphosphoric triamide exerts its effects is through hydrogen bonding. The aryl N-H groups form strong hydrogen bonds with electron-rich substances such as anions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Functionality
Phosphoric triamides are tailored for specific applications by modifying substituents on the nitrogen atoms. Key analogs include:
N-(n-Butyl) Thiophosphoric Triamide (NBPT)
- Structure: Thiophosphoric core with n-butyl and amino groups.
- Application : Widely used as a urease inhibitor in agriculture to reduce NH₃ volatilization from urea-based fertilizers .
- Efficiency : Reduces NH₃ emissions by 50–70% in loess soils due to strong binding to urease active sites .
- Comparison with Oxygen Analogs : Sulfur (NBPT) exhibits superior inhibition compared to oxygen analogs (e.g., cyclohexyl phosphoric triamide), attributed to enhanced enzyme interaction .
Hexamethylphosphoric Triamide (HMPA)
- Structure : Fully methyl-substituted (N(CH₃)₂)₃PO.
- Application : Polar aprotic solvent in organic synthesis; stabilizes anions via strong electron-donating effects .
- Thermal Stability : High thermal stability (>200°C) due to symmetrical methyl groups .
N,N',N''-Tris(p-Aminophenyl)phosphoric Triamide
- Structure: Three p-aminophenyl substituents.
- Application : Flame retardant in polymethyl methacrylate (PMMA), improving both flame resistance and electrical conductivity via π-π stacking and hydrogen bonding .
N,N-Dibenzyl-N-(2-Chloro-2,2-difluoroacetyl)phosphoric Triamide
Structural and Functional Insights
- Electronic Effects: Phenyl groups (e.g., in tris(p-aminophenyl) derivatives) introduce aromatic π-systems, enhancing thermal stability and enabling π-π interactions in material science . In contrast, alkyl groups (e.g., NBPT) improve solubility in agricultural formulations .
- Hydrogen Bonding : Dibenzyl derivatives exhibit intermolecular N–H···O hydrogen bonds, stabilizing crystal structures . Such interactions may influence solubility and reactivity in N,N'-Diphenylphosphoric triamide.
- Enzyme Interaction : Thiophosphoric groups (NBPT) outperform oxygen analogs in urease inhibition due to stronger enzyme-substrate binding . Phenyl substituents might reduce bioavailability in soil systems but enhance stability in polymers.
Q & A
Q. What are the common synthetic routes for preparing N,N'-Diphenylphosphoric triamide derivatives?
The synthesis typically involves reacting phosphoryl chloride derivatives with substituted amines under controlled conditions. For example:
- Step 1 : React 2,6-difluorobenzoyl-substituted phosphoryl chloride with excess N-methylcyclohexylamine in dry chloroform at 273 K.
- Step 2 : Purify the product via recrystallization from a chloroform/DMF mixture (4:1 v/v) .
- Key reagents : Amines (e.g., N-methylcyclohexylamine), phosphoryl chloride precursors (e.g., 2,6-F₂C₆H₃C(O)NHP(O)Cl₂), and solvents like chloroform.
- Yield optimization : Use a 4:1 molar ratio of amine to phosphoryl chloride to minimize side reactions .
Q. What spectroscopic and crystallographic methods are used to characterize these compounds?
- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3063 cm⁻¹, P=O stretches at ~1262 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., P=O bond lengths: 1.48–1.50 Å, P–N bonds: 1.62–1.68 Å) .
- Refinement software : SHELX (e.g., R factors < 0.05 for high-quality datasets) .
- Visualization tools : Mercury CSD for analyzing hydrogen-bonding networks and packing patterns .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystal packing of this compound derivatives?
- Dimer formation : N–H···O(P) hydrogen bonds create centrosymmetric dimers with R₂²(8) ring motifs, stabilizing the crystal lattice .
- Packing effects : Anti-orientation of P=O and C=O groups minimizes steric clashes, while syn-orientation of N–H units facilitates intermolecular bonding .
- Geometric parameters : Hydrogen bond distances (2.05–2.15 Å) and angles (150–170°) are critical for predicting stability .
Q. How can researchers address challenges in refining crystal structures with low data-to-parameter ratios?
- Data collection : Use high-resolution synchrotron sources to improve completeness (e.g., θ > 60° for MoKα radiation) .
- Refinement strategies : Apply SHELXL restraints for anisotropic displacement parameters and fix disordered moieties using ISOR or SIMU commands .
- Validation : Cross-check with Hirshfeld surface analysis to resolve ambiguities in weak electron density regions .
Q. What computational methods complement experimental data in studying conformational dynamics?
- DFT calculations : Optimize gas-phase geometries (e.g., B3LYP/6-31G* level) to compare with solid-state structures, identifying torsional flexibility in C(O)NHP(O) backbones .
- Packing similarity analysis : Use Mercury’s Materials Module to compare intermolecular interactions across derivatives (e.g., similarity scores > 90% indicate conserved motifs) .
- Energy frameworks : Quantify lattice energy contributions from hydrogen bonds and van der Waals interactions .
Q. How to resolve contradictions in bond length/angle data across different studies?
- Cross-validation : Combine X-ray data with spectroscopic techniques (e.g., solid-state NMR for P=O bond confirmation) .
- Temperature effects : Account for thermal motion by collecting data at low temperatures (e.g., 100 K vs. 298 K) to reduce atomic displacement errors .
- Software benchmarking : Compare refinement results across multiple programs (e.g., SHELX vs. OLEX2) to identify systematic biases .
Methodological Insights from Key Studies
- Synthetic yields : Reactions with bulky amines (e.g., tert-butylamine) yield 60–70%, while smaller amines (e.g., methylamine) achieve >90% .
- Crystallographic outliers : Discrepancies in P–N bond lengths (>0.05 Å) often arise from unresolved disorder; use twin refinement (TWIN/BASF commands in SHELX) for twinned crystals .
- Hydrogen bond strength : Stronger N–H···O interactions correlate with shorter P=O bonds (R² = 0.85 in meta-analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
